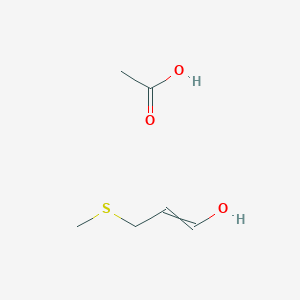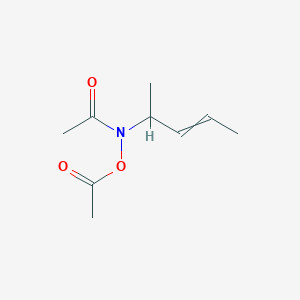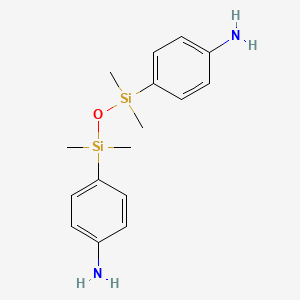
4,4'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline is an organosilicon compound that features a disiloxane core with two aniline groups attached. This compound is known for its unique chemical properties and versatility in various applications, particularly in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline typically involves the hydrosilylation reaction of 4-aminophenylacetylene with 1,1,3,3-Tetramethyldisiloxane. This reaction is catalyzed by a platinum-based catalyst under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of large quantities of reactants and products. The use of advanced catalytic systems and optimized reaction conditions further enhances the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane-based polymers.
Reduction: It can be reduced to form silane derivatives.
Substitution: The aniline groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often involve reagents like nitronium tetrafluoroborate or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Siloxane-based polymers.
Reduction: Silane derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including siloxane-based polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism by which 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline exerts its effects involves the interaction of its siloxane core with various molecular targets. The compound’s unique structure allows it to participate in hydrosilylation reactions, where it acts as a hydride donor. This property is particularly useful in the reduction of carbonyl compounds and the formation of siloxane-based polymers. The aniline groups also contribute to the compound’s reactivity, enabling it to undergo electrophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler analog that lacks the aniline groups, primarily used as a reducing agent and hydrosilylation reagent.
1,3-Divinyltetramethyldisiloxane: Contains vinyl groups instead of aniline groups, used in the synthesis of silicone polymers.
Hexamethyldisiloxane: A smaller disiloxane compound used as a solvent and in the production of silicone resins.
Uniqueness
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline stands out due to the presence of aniline groups, which impart additional reactivity and functionality
Properties
CAS No. |
85214-57-9 |
|---|---|
Molecular Formula |
C16H24N2OSi2 |
Molecular Weight |
316.54 g/mol |
IUPAC Name |
4-[[(4-aminophenyl)-dimethylsilyl]oxy-dimethylsilyl]aniline |
InChI |
InChI=1S/C16H24N2OSi2/c1-20(2,15-9-5-13(17)6-10-15)19-21(3,4)16-11-7-14(18)8-12-16/h5-12H,17-18H2,1-4H3 |
InChI Key |
OJXULZRBAPPHNY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)N)O[Si](C)(C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14411699.png)
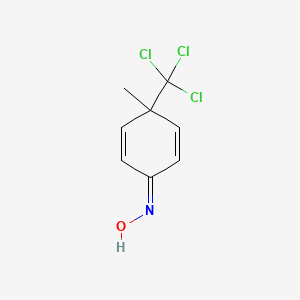
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)
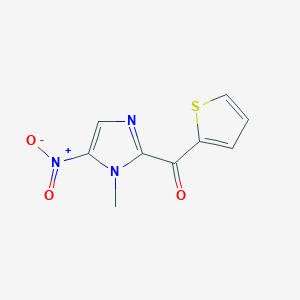

![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
